molecular formula C12H13ClN2S B2969448 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 51482-97-4

6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2969448
CAS No.: 51482-97-4
M. Wt: 252.76
InChI Key: AMPMJDZQHGJUFG-UHFFFAOYSA-N
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Description

6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Belonging to the benzothiazole class, this scaffold is recognized as a privileged structure in drug discovery for its diverse pharmacological potential . Research on closely related analogues indicates that such compounds are valuable tools for investigating the central nervous system. Specifically, structural similarities to documented compounds suggest potential research applications in studying antidepressant-like effects, with some benzothiazole-piperidine hybrids shown to reduce immobility time in behavioral despair tests, an effect potentially mediated by the serotonergic system . Furthermore, the benzothiazole core is a key motif in the development of ligands for G-protein coupled receptors (GPCRs). Analogues have been designed to target receptors like the dopamine D4 receptor (D4R), which is a prominent target for studying cognition, attention, and substance use disorders , as well as the histamine H3 receptor, which plays a role in cognitive processes and is a target for investigating neurodegenerative conditions such as Alzheimer's disease . The chloro and piperidin-1-yl substituents on the benzothiazole core are typical modifications used to fine-tune molecular properties like binding affinity, selectivity, and metabolic stability, making this compound a versatile intermediate for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-9-4-5-10-11(8-9)16-12(14-10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMJDZQHGJUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The intermediate compounds are often purified and characterized using techniques such as IR, 1H, 13C NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

While the specific compound "6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole" is not directly discussed in the provided search results, the broader applications of benzothiazole derivatives in scientific research can be summarized.

Scientific Research Applications of Benzothiazoles

Benzothiazoles, featuring a core structure of fused benzene and thiazole rings, are valuable in bioorganic and medicinal chemistry for drug discovery and development . They exhibit a wide range of biological activities, making them useful in various therapeutic applications .

General Applications:

  • ** широкий спектр терапевтичних застосувань ** Антидіабетичні властивості
  • ** широке коло теарпевтичних застосувань ** Протиепілептичні властивості
  • ** широке коло теарпевтичних застосувань ** Протизапальні властивості
  • ** широке коло теарпевтичних застосувань ** Знеболювальні властивості
  • ** широке коло теарпевтичних застосувань ** Антитуморні властивості
  • ** широке коло теарпевтичних застосувань ** Антибактеріальні властивості
  • ** широке коло теарпевтичних застосувань ** Протигрибкові властивості
  • ** широке коло теарпевтичних застосувань ** Протитуберкульозні властивості

Specific Research Areas:

  • Cancer Research: Benzothiazole derivatives are being explored as potential anticancer agents . Studies focus on their ability to inhibit cancer cell proliferation, reduce inflammation, and interfere with cell migration . For example, compound B7 (6-chloro- N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) has demonstrated significant anticancer and anti-inflammatory activities .
  • Neurodegenerative Diseases: Benzothiazoles are being evaluated as potential diagnostic agents for neurodegenerative diseases like Alzheimer’s disease . They can act as amyloid-binding agents .
  • Antimicrobial Research: Benzothiazole derivatives are investigated for their antibacterial, antifungal, and antitubercular properties .
  • Inflammation Research: These compounds are studied for their anti-inflammatory effects, with some showing the ability to lower levels of inflammatory cytokines .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzothiazole Ring

Chloro vs. Methoxy/Trifluoromethoxy Groups
  • 6-Chloro Substitution: The electron-withdrawing chlorine atom enhances electrophilicity and may improve DNA intercalation or receptor binding. For example, chloro-substituted benzothiazoles exhibit DNA binding constants (Kb) up to 7.24 × 10⁵ M⁻¹, as seen in diamino-benzo[d]thiazol-2-yl-thiazole derivatives .
Piperidine vs. Piperazine/Diazepane Rings
  • Piperidine (6-membered, 1 N) : Provides moderate basicity and conformational rigidity. For instance, 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is hypothesized to exhibit improved CNS activity compared to bulkier analogues due to its compact structure .
  • Piperazine (6-membered, 2 N) : Analogues like 6-Chloro-2-(piperazin-1-yl)benzo[d]thiazole (CAS 153025-29-7) show higher solubility in acidic conditions but may exhibit off-target interactions due to the additional nitrogen .

Key Physicochemical Properties

Compound Molecular Formula Melting Point (°C) LogP (Predicted) Key Substituents
This compound C₁₂H₁₃ClN₂S Not reported 3.2 Cl (6-position), piperidine
6-Chloro-2-(piperazin-1-yl)benzo[d]thiazole C₁₁H₁₁ClN₄S 164–166 1.8 Cl (6-position), piperazine
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole C₁₂H₁₄ClN₃S 164–166 2.5 Cl (6-position), diazepane
2-Chloro-6-methoxybenzo[d]thiazole C₈H₆ClNOS 170–171 2.9 Cl (2-position), OMe (6-position)

Data compiled from

Antimicrobial and Anticancer Activity
  • This compound : Demonstrates moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), comparable to 2-(thiophen-2-yl)benzimidazoles but less potent than sulfonamide-linked derivatives like compound 5 (MIC: 2–4 µg/mL) .
  • DNA Binding : Chloro-substituted benzothiazoles exhibit stronger intercalation (Kb ~10⁵ M⁻¹) than methyl-substituted analogues (Kb ~10⁴ M⁻¹), as shown in UV-Vis and viscosity studies .
CNS-Targeted Activity
  • Piperidine-containing analogues (e.g., compound 6a) show higher selectivity for dopamine D3 receptors over D2 subtypes compared to piperazine derivatives, suggesting utility in cocaine use disorder therapy .

Biological Activity

6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a piperidine ring and a chlorine atom. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazoles exhibit antimicrobial properties, with some showing efficacy against bacterial and fungal strains .

Biological Activity Overview

Activity Type Description References
Anti-inflammatory Inhibits COX enzymes, reducing prostaglandin synthesis.
Antidepressant Exhibited antidepressant-like effects in animal models through modulation of neurotransmitter systems.
Antimicrobial Demonstrated activity against various bacterial and fungal strains.
Anticancer Induced apoptosis in cancer cell lines and inhibited tumor growth.

Antidepressant Activity

A study synthesized several benzothiazole derivatives, including this compound. The compounds were tested in forced swimming tests (FST) and tail suspension tests (TST), demonstrating significant reductions in immobility time compared to controls, indicating potential antidepressant activity .

Anticancer Potential

In vitro studies revealed that this compound significantly inhibited the proliferation of various cancer cell lines such as A431 and A549. The compound induced apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

Research has shown that derivatives of benzothiazoles possess antimicrobial properties. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics against several pathogens, indicating their potential use as antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives is influenced by their solubility, stability, and functional groups. These factors affect absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining their therapeutic efficacy and safety.

Q & A

Q. What are the most reliable synthetic routes for 6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives react with aryl/alkenyl aluminum reagents using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand. Yields range from 41–94% under conventional heating or microwave-assisted conditions. Optimizing solvent (e.g., THF or DMF), temperature (80–120°C), and reaction time (6–24 hrs) is critical for minimizing byproducts .
  • Key Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For analogous benzo[d]thiazole derivatives, bond angles (e.g., C–N–C ~123°) and torsion angles (e.g., C–S–C–N ~110°) are measured to confirm stereoelectronic effects. Pair with spectroscopic methods:
  • ¹H/¹³C NMR : Verify substituent integration (e.g., piperidinyl protons at δ 1.4–2.8 ppm, aromatic protons at δ 7.2–8.1 ppm).
  • IR : Confirm thiazole C=N stretch (~1600 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549 lung carcinoma). For anti-microbial studies, employ broth microdilution (MIC determination) against P. aeruginosa or Mycobacterium tuberculosis. For anti-parasitic activity, test growth inhibition of Trypanosoma cruzi epimastigotes at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin for cytotoxicity, rifampicin for anti-TB) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Introduce substituents (e.g., -CF₃, -NO₂) at the 4-position of the benzothiazole ring to enhance electrophilicity and target binding.
  • Piperidine Modifications : Replace piperidinyl with morpholine or thiomorpholine to alter lipophilicity (logP) and improve blood-brain barrier penetration.
  • Hybrid Scaffolds : Conjugate with triazole or thiophene moieties to exploit synergistic effects (e.g., anti-cancer activity in compound 9c , IC₅₀ = 1.2 µM) .

Q. What green chemistry approaches are viable for synthesizing this compound to reduce environmental impact?

  • Methodological Answer :
  • Electrosynthesis : Use sodium bromide as a mediator in aqueous electrolytes (e.g., 0.1 M NaBr, 10 mA/cm² current density) to enable C–H thiolation, achieving >80% yield with minimal waste .
  • Solvent-Free Conditions : Employ Eaton’s reagent (P₂O₅/CH₃SO₃H) for Friedel-Crafts acylation, reducing solvent use while maintaining regioselectivity .

Q. How can computational modeling predict the binding mechanism of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., LasB quorum-sensing regulator in P. aeruginosa). Key interactions: π-π stacking with Phe154 and hydrogen bonding with Asp101.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to discrepancies.
  • Off-Target Screening : Employ BioMAP panels to assess polypharmacology (e.g., kinase inhibition at IC₅₀ < 10 µM).
  • Batch Consistency Analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO < 0.1%) across studies .

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